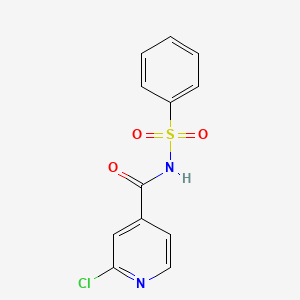![molecular formula C16H10F6S2 B14315622 1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene CAS No. 110010-16-7](/img/structure/B14315622.png)
1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene is a fluorinated organic compound with unique structural features. The presence of multiple fluorine atoms and prop-2-en-1-yl sulfanyl groups makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene typically involves the introduction of fluorine atoms and prop-2-en-1-yl sulfanyl groups onto a naphthalene core. Common synthetic routes include:
Fluorination: Using reagents like elemental fluorine or fluorinating agents such as sulfur tetrafluoride.
Thioether Formation: Reacting naphthalene derivatives with prop-2-en-1-yl thiol under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination and thioether formation processes, often conducted under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene undergoes various chemical reactions, including:
Oxidation: Can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions may involve hydrogenation or other reducing agents.
Substitution: Halogen substitution reactions are common, where fluorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene involves its interaction with molecular targets through its fluorinated and sulfanyl groups. These interactions can affect various pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar fluorine content.
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: An aromatic diamine with hexafluoro groups.
Bicyclo[2.2.0]hexa-2,5-diene,1,2,3,4,5,6-hexafluoro-: A hexafluorinated bicyclic compound.
Uniqueness
1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene is unique due to its combination of fluorine atoms and prop-2-en-1-yl sulfanyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
110010-16-7 |
|---|---|
Molekularformel |
C16H10F6S2 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
1,2,4,5,6,8-hexafluoro-3,7-bis(prop-2-enylsulfanyl)naphthalene |
InChI |
InChI=1S/C16H10F6S2/c1-3-5-23-15-11(19)7-8(9(17)13(15)21)12(20)16(24-6-4-2)14(22)10(7)18/h3-4H,1-2,5-6H2 |
InChI-Schlüssel |
ZASZBBJAYCMLKD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)SCC=C)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
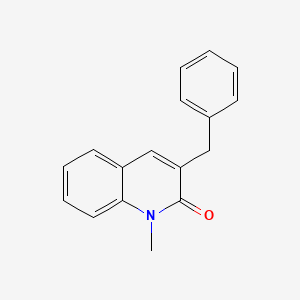
![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)

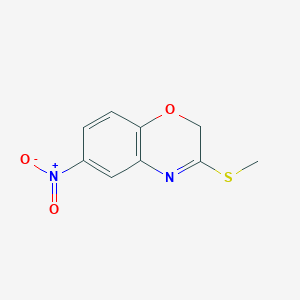
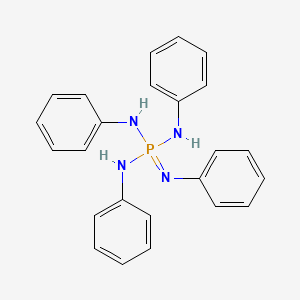
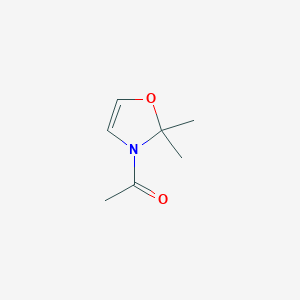
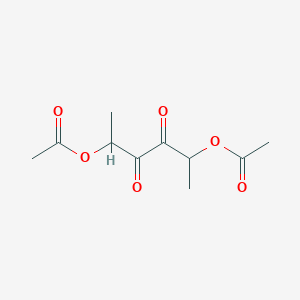
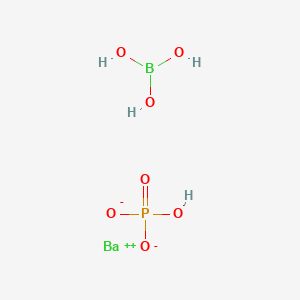
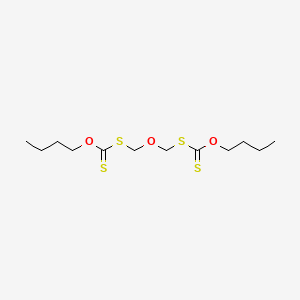
![1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14315605.png)
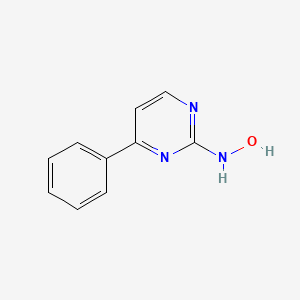
![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
